molecular formula C17H12BrNO4 B3583118 (3-Bromophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate

(3-Bromophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate

Cat. No.: B3583118
M. Wt: 374.2 g/mol
InChI Key: LGGCRLJIULTXSJ-UHFFFAOYSA-N
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Description

(3-Bromophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate is an organic compound that features a bromophenyl group attached to a phthalimide moiety via a methyl acetate linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate typically involves the esterification of (3-bromophenyl)methanol with 2-(1,3-dioxoisoindol-2-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the ester is complete.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Reduction: Alcohol derivatives.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

(3-Bromophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can participate in halogen bonding, while the phthalimide moiety can engage in hydrogen bonding or π-π interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate
  • (3-Fluorophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate
  • (3-Iodophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate

Uniqueness

(3-Bromophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can influence the compound’s reactivity and binding affinity in various applications, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

(3-bromophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO4/c18-12-5-3-4-11(8-12)10-23-15(20)9-19-16(21)13-6-1-2-7-14(13)17(19)22/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGCRLJIULTXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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